Home > Products > Screening Compounds P53812 > 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one - 2197783-95-0

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2989073
CAS Number: 2197783-95-0
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one based on the presence of key structural features like the [, , ]triazolo[4,3-b]pyridazine core, azetidine rings, and pyridinyl substituents.

1. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits nanomolar inhibition of MET kinase activity and robust antitumor activity in vivo. []

Relevance: While AMG 337 differs in the overall scaffold, it shares the crucial [, , ]triazolopyridine core with the target compound, 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. Both compounds incorporate a methylpyrazolyl substituent on the triazolopyridine core. []

2. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives []

Compound Description: These are a series of novel benzamide and sulfonamide derivatives featuring a [, , ]triazolo[4,3-b]pyridazine moiety. Preliminary studies demonstrate good to moderate antimicrobial activity against various microorganisms. []

Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. They differ in their substitution patterns, with the related compounds featuring a phenylbenzamide or phenylsulfonamide group instead of the azetidine and pyridinyl substituents found in the target compound. []

3. 2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride []

Compound Description: This compound is a potent 5-HT2 antagonist that incorporates a tetrahydro-1,2,4-triazolo[4,3-a]pyridinone moiety and a 4-(benzo[b]furan-3-yl)piperidine group. []

Relevance: While this compound does not feature a pyridazine ring, it shares the triazolopyridine core with 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, highlighting the potential of this structural motif for generating biologically active compounds. []

4. 4-(Benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines []

Compound Description: These compounds are analogues of the above-mentioned 5-HT2 antagonist, featuring a 4-(benzo[b]furan-2-yl)piperidine or a 4-(benzo[b]thiophen-3-yl)piperidine moiety instead of the 4-(benzo[b]furan-3-yl)piperidine. Some of these analogues also exhibit potent 5-HT2 antagonist activity. []

Relevance: These compounds, though lacking the triazolopyridine core, highlight the structural similarity and potential relevance of the 4-arylpiperidine moiety to the azetidine ring present in 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. []

5. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

Compound Description: SGX523 is a c-MET inhibitor that exhibits species-dependent metabolism by aldehyde oxidase (AO). It has been investigated for the treatment of solid tumors but has shown toxicity in clinical studies due to crystal deposits in renal tubules. []

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core and the methylpyrazolyl substituent with 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. This close structural relationship highlights the importance of considering potential metabolic liabilities during the development of compounds containing this core structure. []

6. 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, demonstrating the continued interest in this scaffold for developing c-MET inhibitors. Both compounds feature a methyl group substitution on the fused triazole ring. []

7. 3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872) [, , ]

Compound Description: CL 218,872 is an α1GABAA agonist that has been studied in drug discrimination paradigms to understand its effects on the central nervous system. [, , ]

Relevance: CL 218,872 features the [, , ]triazolo[4,3-b]pyridazine core, similar to 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. This shared core structure, substituted with a methyl group and a trifluoromethylphenyl group, showcases its versatility in generating compounds with diverse pharmacological properties. [, , ]

This list provides a comprehensive overview of the structurally related compounds mentioned in the provided papers, highlighting their relevance to the target compound and demonstrating the wide range of biological activities associated with the [, , ]triazolo[4,3-b]pyridazine core and its derivatives.

Overview

The compound 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic organic molecule that integrates multiple structural motifs, including triazole and pyridazine rings. This compound is of significant interest within medicinal chemistry due to its potential biological activities and applications in drug development.

Source

This compound can be synthesized through various chemical methods that involve the cyclization of appropriate precursors. The synthesis typically requires specific reagents and conditions to achieve high yields and purity.

Classification

The compound belongs to the class of heterocyclic compounds, specifically featuring:

  • Triazole: A five-membered ring containing three nitrogen atoms.
  • Pyridazine: A six-membered ring containing two nitrogen atoms.
  • Pyridine: A six-membered aromatic ring containing one nitrogen atom.
Synthesis Analysis

Methods

The synthesis of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted hydrazine and an appropriate carbonyl compound.
  2. Construction of the Pyridazine Framework: This typically involves the reaction of a pyridine derivative with a triazole intermediate under acidic or basic conditions.
  3. Final Assembly: The azetidine moiety can be introduced through nucleophilic substitution reactions where an azetidine derivative reacts with the previously formed pyridazine.

Technical Details

The synthesis may utilize solvents like dimethylformamide or acetic acid and catalysts such as triethylamine to facilitate the reactions. Reaction temperatures and times are optimized to maximize yield while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be represented in various formats:

  • Molecular Formula: C14H16N6O
  • Molecular Weight: Approximately 284.32 g/mol
  • IUPAC Name: 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Data

The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of nitrogen-rich heterocycles often correlates with diverse pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical transformations, including:

  1. Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions with electrophiles.
  2. Oxidation/Reduction: Functional groups within the molecule may be oxidized or reduced using standard reagents like potassium permanganate or lithium aluminum hydride.
  3. Cyclization Reactions: Additional cyclization can occur under specific conditions to form more complex structures.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride for reduction processes.
Mechanism of Action

The mechanism of action for 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is likely mediated through its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  2. Receptor Modulation: It could act as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Data on specific targets is still under investigation but suggests potential applications in treating diseases related to enzyme dysfunctions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one include:

PropertyValue
AppearanceCrystalline solid
Melting PointNot determined
SolubilitySoluble in DMSO

Chemical Properties

Chemical properties include:

PropertyValue
pHNeutral
StabilityStable under normal conditions
ReactivityModerate; reacts with strong acids/bases
Applications

The compound has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its unique structural features.
  2. Pharmacology: Studied for its bioactive properties which may include anticancer or antimicrobial activities.
  3. Chemical Biology: Used as a tool compound to explore biological pathways and mechanisms.

Properties

CAS Number

2197783-95-0

Product Name

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c1-13-21-22-17-3-4-18(24-27(13)17)25-10-14(11-25)12-26-19(28)5-2-16(23-26)15-6-8-20-9-7-15/h2-9,14H,10-12H2,1H3

InChI Key

CTTSENYBAGVBPK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.